molecular formula C15H12N2OS2 B2747686 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034545-03-2

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2747686
CAS No.: 2034545-03-2
M. Wt: 300.39
InChI Key: MXEAEEMSHAVCAY-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a pyridine-thiophene hybrid substituent. The structure comprises two thiophene rings and a pyridine moiety, creating a conjugated system that may influence electronic properties and biological interactions.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(12-4-7-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEAEEMSHAVCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Coupling of the Rings: The thiophene and pyridine rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atom in the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its dual thiophene-pyridine architecture. Below is a comparative analysis with structurally related derivatives from the evidence:

Compound Name (Reference) Core Structure Key Substituents/Functional Groups Synthesis Pathway (Evidence Source)
Target Compound Thiophene-3-carboxamide (2-(Thiophen-2-yl)pyridin-4-yl)methyl group Not explicitly described
N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) Thiophene-3-carboxamide Ethyl group, hydrazinyl-oxoethyl side chain Hydrazide derivative synthesis
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide Thiazolidinone ring, 4-chlorophenyl, methyl substituent Multi-step heterocyclic condensation

Key Observations:

  • Synthetic Accessibility: Analogous compounds in employ hydrazide intermediates or acyl azides , while the thiazolidinone derivative in requires specialized heterocyclic ring closure . The target compound’s synthesis would likely involve coupling a preformed pyridine-thiophene unit to thiophene-3-carboxamide.

Reactivity and Functional Group Interactions

  • Hydrazide Derivatives (e.g., 98b) : The hydrazinyl-oxoethyl group in 98b is reactive toward cyclization or nucleophilic substitution, unlike the target compound’s stable methyl-linked pyridine-thiophene group.
  • Thiazolidinone-Pyridine Hybrid (): The thiazolidinone ring’s lactam moiety enables hydrogen bonding, which the target compound’s purely aromatic structure lacks. This could influence solubility or target selectivity in biological systems .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a thiophene ring, a pyridine moiety, and a carboxamide functional group. The combination of these elements contributes to its potential interactions with various biological targets. The presence of the thiophene and pyridine rings enhances the compound's ability to participate in electrophilic aromatic substitution reactions, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of nitric oxide synthase (NOS), which is relevant in neurodegenerative diseases and inflammatory conditions .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the production of inflammatory mediators.
  • Receptor Modulation : It could interact with receptors that play roles in pain and inflammation pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Biological Activity Mechanism
This compoundAntimicrobial, Anti-inflammatoryNOS inhibition
2-AminobenzothiazoleAntimicrobialDisruption of bacterial cell wall synthesis
Benzothiazole derivativesAnticancer, Anti-inflammatoryInduction of apoptosis in cancer cells
Thiophene-based compoundsAntiviral, AnticancerInhibition of viral replication

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
  • Inhibition Studies : Research demonstrated that compounds similar to this compound showed potent inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase inhibitors .
  • Synergistic Effects : The compound has shown synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting from thiophene and pyridine precursors. Key steps include:

  • Coupling reactions to link the thiophene and pyridine moieties.
  • Amide bond formation using reagents like thiophene carbonyl chloride and amines under reflux conditions (acetonitrile is a common solvent) .
  • Optimization of conditions : Temperature (often 60–100°C), solvent choice (e.g., DMF or toluene), and reaction time (1–24 hours) to maximize yield and purity .
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm connectivity of thiophene, pyridine, and methyl groups (e.g., 1H^1H NMR for aromatic protons, 13C^{13}C NMR for carbonyl signals) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiophene-pyridine torsion angles ~8–15°) .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm1 ^{-1}) .

Q. What biological assays are commonly used to evaluate its activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition studies : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst selection : Palladium or copper catalysts for coupling steps improve regioselectivity .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of thiophene sulfur .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. How should researchers address contradictory data between spectroscopic analyses?

  • Cross-validation : Compare NMR, MS, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers via NOESY correlations) .
  • Computational modeling : DFT calculations predict NMR chemical shifts or optimize crystal packing, aiding interpretation .
  • Batch reproducibility : Replicate syntheses to identify variability in reaction conditions or impurities .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

  • Functional group modifications : Substitute thiophene with furan or pyrimidine rings to assess impact on bioactivity .
  • Comparative analysis : Benchmark against analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify critical moieties (see table below) .
  • Pharmacophore mapping : Molecular docking studies to correlate substituent positions with target binding (e.g., kinase active sites) .
Analog Structural Features Biological Activity
Thienopyrimidine Derivative AThienopyrimidine coreAntiviral (IC50_{50} = 2 µM)
Oxadiazole Compound BOxadiazole ringAntifungal (MIC = 8 µg/mL)
Target CompoundThiophene-pyridine-carboxamideBroad-spectrum antimicrobial

Q. What challenges arise in resolving structural ambiguities via crystallography?

  • Disorder in crystal lattices : Use of low-temperature (100 K) data collection reduces thermal motion artifacts .
  • Polymorphism : Screen multiple crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • Weak hydrogen bonding : Non-classical interactions (C–H⋯O/S) dominate packing, requiring high-resolution data (<1.0 Å) for accurate refinement .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
  • Characterization : Always report melting points, RfR_f values, and spectral assignments to enable replication .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

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